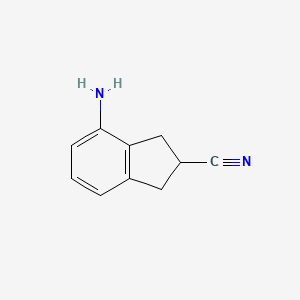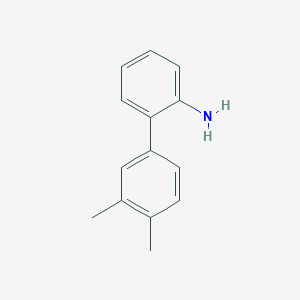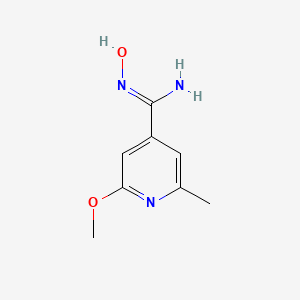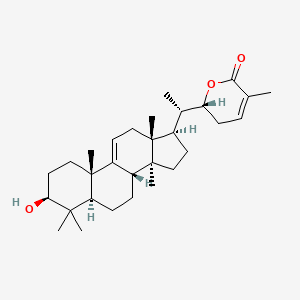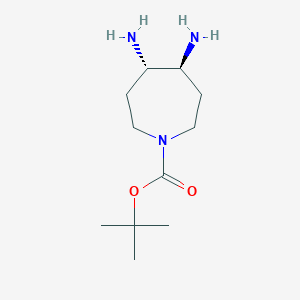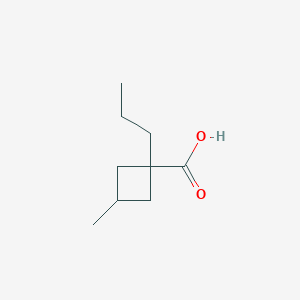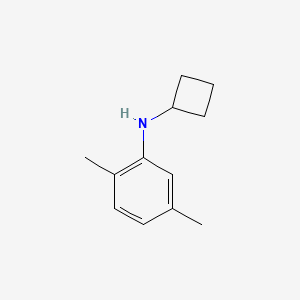
N-cyclobutyl-2,5-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclobutyl-2,5-dimethylaniline is an organic compound with the molecular formula C12H17N It features a cyclobutyl group attached to the nitrogen atom of a 2,5-dimethylaniline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-cyclobutyl-2,5-dimethylaniline can be synthesized through the alkylation of 2,5-dimethylaniline with cyclobutyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of cyclobutyl bromide or chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclobutyl-2,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to products such as halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are typically used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include nitroso, nitro, halogenated, and nitrated derivatives of this compound.
Applications De Recherche Scientifique
N-cyclobutyl-2,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-cyclobutyl-2,5-dimethylaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclobutyl group may enhance binding affinity to specific targets, while the dimethylaniline moiety can participate in various chemical interactions. These interactions can modulate biological pathways and result in specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyclobutyl-2,6-dimethylaniline
- N-cyclobutyl-3,5-dimethylaniline
- N-cyclopropyl-2,5-dimethylaniline
Uniqueness
N-cyclobutyl-2,5-dimethylaniline is unique due to the specific positioning of the cyclobutyl group and the methyl groups on the aromatic ring. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
N-cyclobutyl-2,5-dimethylaniline |
InChI |
InChI=1S/C12H17N/c1-9-6-7-10(2)12(8-9)13-11-4-3-5-11/h6-8,11,13H,3-5H2,1-2H3 |
Clé InChI |
JHWAQVICIDHSEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


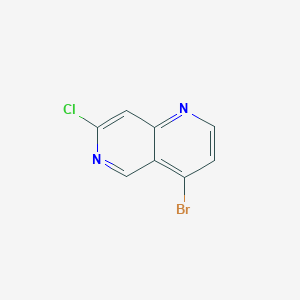
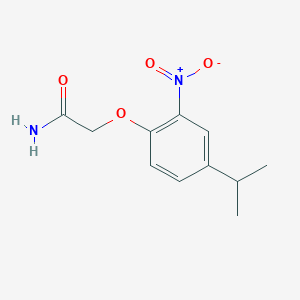
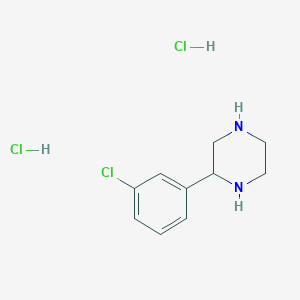
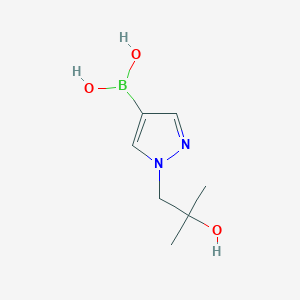

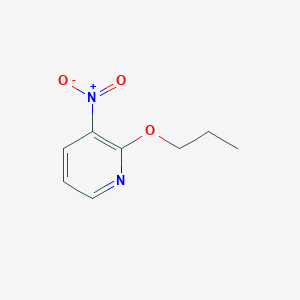
![6-(4-Chlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13026679.png)
